molecular formula C11H13ClO B8575569 1-(4-Chloro-phenyl)-2-methyl-but-3-en-1-ol CAS No. 123989-31-1

1-(4-Chloro-phenyl)-2-methyl-but-3-en-1-ol

Cat. No. B8575569
Key on ui cas rn: 123989-31-1
M. Wt: 196.67 g/mol
InChI Key: UUZUQJOJASRJBK-UHFFFAOYSA-N
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Patent
US05770741

Procedure details

Crotyl chloride (154.7 g, 1.71 mol) in dry tetrahydrofuran (530 ml) was added to magnesium turnings (46.0 g, 1.89 mol) in dry tetrahydrofuran (130 ml) at such a rate so as to maintain steady reflux. After addition was complete the mixture was heated under reflux for a further hour and then cooled to 0° C. 4-Chlorobenzaldehyde (120.0 g, 0.854 mol) in dry tetrahydrofuran (780 ml) was added over a period of 2 hours. After a further hour the solution was decanted from the excess magnesium into saturated aqueous ammonium chloride solution and the magnesium washed with ether. 2M Hydrochloric acid was added to dissolve the precipitate and the mixture extracted with ether. The combined extracts were washed with water, dried and evaporated in vacuo. Partial purification was achieved by chromatography [SiO2, hexane-ethyl acetate mixtures] to give 3-methyl-4-(4-chlorophenyl)-but-1-en-4-ol (118.45 g, approximately 90% pure, approximately 64%).
Quantity
154.7 g
Type
reactant
Reaction Step One
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
530 mL
Type
solvent
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step Two
Quantity
780 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1](Cl)[CH:2]=[CH:3][CH3:4].[Mg].[Cl:7][C:8]1[CH:15]=[CH:14][C:11]([CH:12]=[O:13])=[CH:10][CH:9]=1>O1CCCC1>[CH3:4][CH:3]([CH:12]([C:11]1[CH:14]=[CH:15][C:8]([Cl:7])=[CH:9][CH:10]=1)[OH:13])[CH:2]=[CH2:1]

Inputs

Step One
Name
Quantity
154.7 g
Type
reactant
Smiles
C(C=CC)Cl
Name
Quantity
46 g
Type
reactant
Smiles
[Mg]
Name
Quantity
530 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
130 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
120 g
Type
reactant
Smiles
ClC1=CC=C(C=O)C=C1
Name
Quantity
780 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain steady reflux
ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for a further hour
CUSTOM
Type
CUSTOM
Details
After a further hour the solution was decanted from the excess magnesium into saturated aqueous ammonium chloride solution
WASH
Type
WASH
Details
the magnesium washed with ether
ADDITION
Type
ADDITION
Details
2M Hydrochloric acid was added
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the precipitate
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with ether
WASH
Type
WASH
Details
The combined extracts were washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
Partial purification

Outcomes

Product
Name
Type
product
Smiles
CC(C=C)C(O)C1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 118.45 g
YIELD: CALCULATEDPERCENTYIELD 70.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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